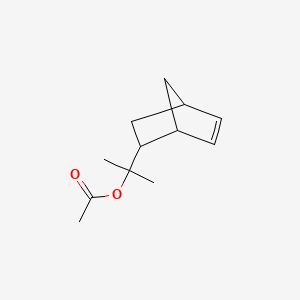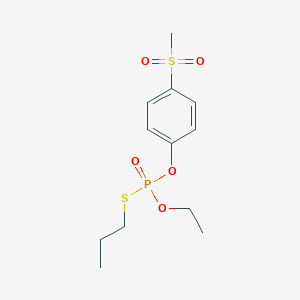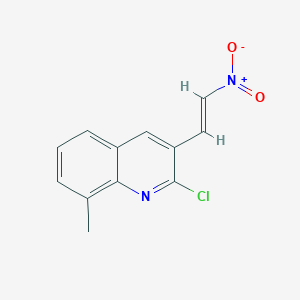
E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline can be achieved through various synthetic routes. One common method involves the use of the Vilsmeier-Haack reagent, which is a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reagent is used to formylate the quinoline ring, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
化学反应分析
Types of Reactions
E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted quinoline derivatives .
科学研究应用
E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity .
相似化合物的比较
Similar Compounds
Similar compounds to E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline include other quinoline derivatives such as:
- 2-Chloro-3-formyl-8-methylquinoline
- 2-Chloro-8-methylquinoline
- 3-Nitro-8-methylquinoline
Uniqueness
This compound is unique due to the presence of both nitro and chloro groups on the quinoline ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC 名称 |
2-chloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H9ClN2O2/c1-8-3-2-4-9-7-10(5-6-15(16)17)12(13)14-11(8)9/h2-7H,1H3/b6-5+ |
InChI 键 |
HQGAWPNIBDCSMC-AATRIKPKSA-N |
手性 SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/[N+](=O)[O-] |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)

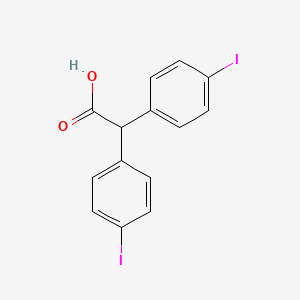
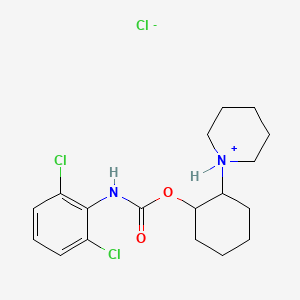
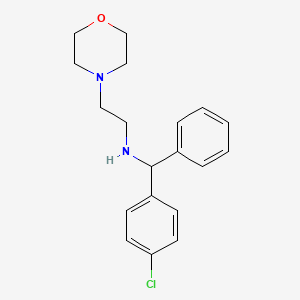
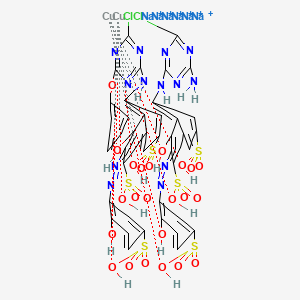
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)


![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)

